molecular formula C9F16O B14456721 2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-Hexadecafluorooctahydro-2H-1-benzopyran CAS No. 72942-63-3

2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-Hexadecafluorooctahydro-2H-1-benzopyran

Katalognummer: B14456721
CAS-Nummer: 72942-63-3
Molekulargewicht: 428.07 g/mol
InChI-Schlüssel: MQUDQJHJGDFQMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-Hexadecafluorooctahydro-2H-1-benzopyran is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-Hexadecafluorooctahydro-2H-1-benzopyran typically involves the fluorination of a precursor compound. The reaction conditions often require the use of fluorinating agents such as elemental fluorine (F2) or other fluorine-containing reagents. The process may involve multiple steps, including the formation of intermediate compounds, which are then further fluorinated to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized equipment and controlled reaction conditions is essential to manage the reactivity of fluorine and to ensure the safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-Hexadecafluorooctahydro-2H-1-benzopyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form fluorinated derivatives.

    Reduction: Reduction reactions can be used to modify the fluorinated structure, potentially leading to the formation of partially fluorinated compounds.

    Substitution: The compound can participate in substitution reactions where fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of functionalized fluorinated compounds.

Eigenschaften

CAS-Nummer

72942-63-3

Molekularformel

C9F16O

Molekulargewicht

428.07 g/mol

IUPAC-Name

2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-hexadecafluorochromene

InChI

InChI=1S/C9F16O/c10-1-2(11,12)4(15,16)5(17,18)6(19,20)8(1,23)26-9(24,25)7(21,22)3(1,13)14

InChI-Schlüssel

MQUDQJHJGDFQMH-UHFFFAOYSA-N

Kanonische SMILES

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(OC(C(C2(F)F)(F)F)(F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.